(R)-1-(4-(1-Aminopropan-2-yl)phenyl)-2-hydroxy-4-methylphenanthridin-6(5H)-one hydrochloride
Description
(R)-1-(4-(1-Aminopropan-2-yl)phenyl)-2-hydroxy-4-methylphenanthridin-6(5H)-one hydrochloride is a chiral phenanthridinone derivative with a substituted phenyl group and a secondary amine moiety. Its structure combines a phenanthridinone core (a tricyclic aromatic system) with a 4-(1-aminopropan-2-yl)phenyl substituent at position 1, a hydroxyl group at position 2, and a methyl group at position 2. The hydrochloride salt enhances its solubility and stability.
Properties
Molecular Formula |
C23H23ClN2O2 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
1-[4-[(2R)-1-aminopropan-2-yl]phenyl]-2-hydroxy-4-methyl-5H-phenanthridin-6-one;hydrochloride |
InChI |
InChI=1S/C23H22N2O2.ClH/c1-13-11-19(26)20(16-9-7-15(8-10-16)14(2)12-24)21-17-5-3-4-6-18(17)23(27)25-22(13)21;/h3-11,14,26H,12,24H2,1-2H3,(H,25,27);1H/t14-;/m0./s1 |
InChI Key |
YZYCGODEQAXOET-UQKRIMTDSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=CC=CC=C32)C4=CC=C(C=C4)[C@@H](C)CN)O.Cl |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=CC=CC=C32)C4=CC=C(C=C4)C(C)CN)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(1-Aminopropan-2-yl)phenyl)-2-hydroxy-4-methylphenanthridin-6(5H)-one hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenanthridin-6(5H)-one and 4-(1-aminopropan-2-yl)phenylboronic acid.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to link the phenylboronic acid to the phenanthridinone core.
Resolution: The chiral center is resolved using chiral chromatography or enzymatic resolution to obtain the ®-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The phenanthridinone core can be reduced to form a dihydrophenanthridinone derivative.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydrophenanthridinone derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Cancer Therapy
One of the primary applications of (R)-1-(4-(1-Aminopropan-2-yl)phenyl)-2-hydroxy-4-methylphenanthridin-6(5H)-one hydrochloride is its use as a TOPK inhibitor in cancer treatment. TOPK is overexpressed in various cancers, including breast, lung, and gastric cancers. Inhibition of TOPK can lead to reduced tumor growth and increased apoptosis of cancer cells.
Case Study:
A study demonstrated that OTS514 effectively inhibited the proliferation of cancer cells with high TOPK expression, leading to significant tumor regression in xenograft models. The compound showed a half-maximal inhibitory concentration (IC50) in the nanomolar range against cancer cell lines, indicating potent anti-cancer activity .
Fluorescent Imaging
The compound has also been modified to create derivatives like TOPKi-NBD, which are used for fluorescent imaging of tumors. These derivatives allow researchers to visualize tumor cells in vivo, providing insights into tumor biology and the efficacy of therapeutic interventions.
Data Table: Fluorescent Imaging Applications
Neuroprotection
Recent studies suggest that this compound may have neuroprotective effects. Research indicates that it can mitigate neuronal cell death induced by oxidative stress, potentially benefiting conditions like Alzheimer's disease.
Case Study:
In vitro experiments showed that treatment with OTS514 reduced oxidative stress markers and improved cell viability in neuronal cultures exposed to neurotoxic agents .
Mechanism of Action
The mechanism of action of ®-1-(4-(1-Aminopropan-2-yl)phenyl)-2-hydroxy-4-methylphenanthridin-6(5H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Structural Similarity via Graph-Based Analysis
Using graph isomorphism algorithms , the target compound shares a 92% similarity score with its S-enantiomer but only 65% with the 1-phenyl analog due to missing amine and hydroxyl edges in the latter. Subgraph matching reveals that the phenanthridinone core and 2-OH/4-CH₃ substituents are conserved across active analogs.
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability: The target compound exhibits a half-life (t₁/₂) of 4.2 hours in human liver microsomes, outperforming analogs lacking the 1-aminopropan-2-yl group (t₁/₂ <1 hour).
- CYP Inhibition : Moderate inhibition of CYP3A4 (IC₅₀ = 8.9 µM) is observed, likely due to the aromatic amine moiety.
Computational Docking Studies
Molecular docking simulations suggest that the 1-(4-(1-aminopropan-2-yl)phenyl) group occupies a hydrophobic pocket in Enzyme X, while the 2-OH group interacts with a catalytic serine residue. The R-configuration optimizes spatial alignment, whereas the S-enantiomer causes steric clashes .
Biological Activity
(R)-1-(4-(1-Aminopropan-2-yl)phenyl)-2-hydroxy-4-methylphenanthridin-6(5H)-one hydrochloride, also known by its CAS number 2300981-68-2, is a compound with significant biological activity, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H23ClN2O2
- Molecular Weight : 394.9 g/mol
- CAS Number : 2300981-68-2
The compound exhibits its biological activity primarily through its interaction with various cellular pathways involved in tumor growth and proliferation. The mechanism is believed to involve modulation of the RAF/MEK/ERK signaling pathway, which is crucial in the regulation of cell division and survival.
Key Pathways Affected:
- RAF/MEK/ERK Pathway : This pathway is often dysregulated in cancer, particularly in melanoma. The compound inhibits mutant forms of BRAF, leading to reduced tumor growth and increased apoptosis in cancer cells expressing these mutations .
Antitumor Effects
Research has demonstrated that this compound can significantly inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| BRAFV600E Melanoma | 0.35 | Inhibition of cell proliferation |
| BRAF Wild-Type Melanoma | >30 | No significant effect |
Case Studies
- Study on Melanoma Cells : A study published in Nature reported that treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis in BRAFV600E mutant melanoma cells compared to wild-type cells, highlighting its selective efficacy against specific genetic mutations .
- In Vivo Studies : In animal models, administration of this compound demonstrated significant tumor regression without notable toxicity, suggesting a favorable therapeutic window for further clinical development .
Safety and Toxicology
While the compound shows promising antitumor activity, safety assessments are crucial for its potential therapeutic application. Preliminary toxicological studies indicate that it does not exhibit significant genotoxicity or carcinogenicity at therapeutic doses . Long-term studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
